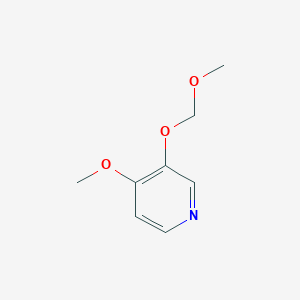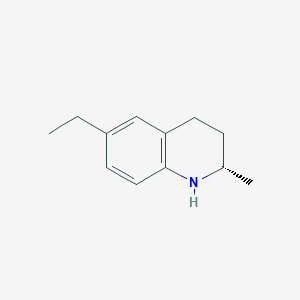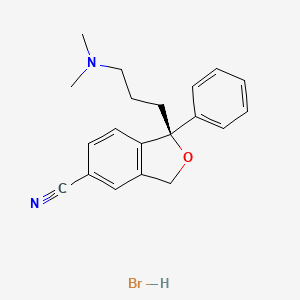![molecular formula C9H17NO B12932687 8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
8-Azaspiro[4.5]decan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Azaspiro[4.5]decan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Azaspiro[4.5]decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Azaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as selective inhibitors of enzymes like TYK2/JAK1, which are involved in inflammatory pathways . The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with an oxygen atom in the ring.
2,8-Diazaspiro[4.5]decan-1-one: Contains two nitrogen atoms in the spiro ring system.
Uniqueness
8-Azaspiro[4.5]decan-1-ol is unique due to its specific spirocyclic structure with a single nitrogen atom and a hydroxyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2 |
Clave InChI |
ICFSBLPTFPUIDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1)CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
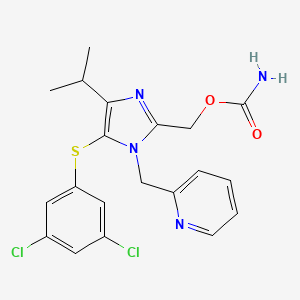

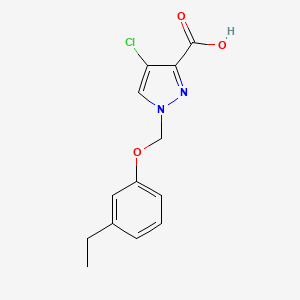
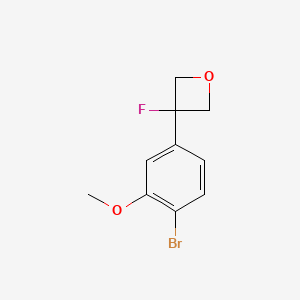
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)

